molecular formula C14H11N3O2 B5645916 2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No.: B5645916
M. Wt: 253.26 g/mol
InChI Key: BAQYCDZODLJOTO-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted with a 3-methoxyphenyl group and a pyridin-4-yl group. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the pyridin-4-yl group, which may affect its biological activity.

    5-Phenyl-1,3,4-oxadiazole: Lacks both the methoxy and pyridin-4-yl groups, resulting in different chemical and biological properties.

    2-(3-Hydroxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is unique due to the presence of both the methoxyphenyl and pyridin-4-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)14-17-16-13(19-14)10-5-7-15-8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYCDZODLJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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